molecular formula C22H24N2O3 B2522702 (E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide CAS No. 201989-25-5

(E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B2522702
CAS No.: 201989-25-5
M. Wt: 364.445
InChI Key: BQSIGLDKPXYLSD-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(4-Methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic acrylamide derivative characterized by a benzamide core, a 4-methoxyphenyl group, and a piperidinyl moiety linked via an α,β-unsaturated ketone (enone) system . This compound belongs to a broader class of molecules designed to exploit the pharmacophoric features of benzamide and heterocyclic amines, which are associated with bioactivities such as enzyme inhibition (e.g., acetylcholinesterase (AChE) and carbonic anhydrases (hCA I/II)) and antiviral properties . Its (E)-stereochemistry at the enone double bond is critical for maintaining planar geometry, which may influence molecular interactions with biological targets .

Properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-27-19-12-10-17(11-13-19)16-20(22(26)24-14-6-3-7-15-24)23-21(25)18-8-4-2-5-9-18/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3,(H,23,25)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSIGLDKPXYLSD-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the enone intermediate: This involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide to form the enone intermediate.

    Condensation reaction: The enone intermediate is then reacted with benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The enone moiety can be reduced to form a saturated ketone.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various amines or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is highlighted through comparisons with analogs differing in substituents, stereochemistry, and bioactivity profiles.

Structural Variations and Physicochemical Properties
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound 4-Methoxyphenyl, Piperidinyl C22H23N2O3 (no halogen) 398.9* Not reported Not reported
(Z)-N-(1-Chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide 4-Methoxyphenyl, Piperidinyl, Chloro C22H22ClN2O3 398.9 Not reported 70% (synthesis)
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d) 4-Methoxyphenyl, Thiazole-sulfonamide C26H22N4O5S2 534.6 200–201 60
N-(1-(Furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (4a) Furan, m-Tolylamino C24H23N3O4 417.5 222–224 Not reported

Key Observations :

  • Halogenation : The chloro-substituted analog (CAS 1323140-64-2) retains the piperidinyl group but introduces a chlorine atom, which increases molecular polarity and may enhance binding to hydrophobic enzyme pockets .
  • Sulfonamide vs. Benzamide : Compound 3d replaces the piperidinyl group with a sulfonamide-thiazole moiety, significantly increasing molecular weight (534.6 vs. 398.9 g/mol) and altering bioactivity toward hCA inhibition .
  • Aromatic Substituents: Furan and thiophene analogs (e.g., compound 4a) exhibit lower melting points (~220°C) compared to sulfonamide derivatives (~240–268°C), reflecting reduced crystallinity due to non-planar heterocycles .
Stereochemical and Electronic Effects
  • (E)- vs. (Z)-Isomers: The (E)-configuration in the target compound likely stabilizes a planar enone system, optimizing π-π stacking with aromatic residues in enzymes. In contrast, (Z)-isomers (e.g., CAS 1323140-64-2) may exhibit steric hindrance, reducing binding affinity .

Biological Activity

The compound (E)-N-(1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial efficacy. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

 E N 1 4 methoxyphenyl 3 oxo 3 piperidin 1 yl prop 1 en 2 yl benzamide\text{ E N 1 4 methoxyphenyl 3 oxo 3 piperidin 1 yl prop 1 en 2 yl benzamide}

This structure features a piperidine ring, a methoxy-substituted phenyl group, and a conjugated enone system, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative effects against several cancer cell lines, including breast (MCF-7), lung (A549), and pancreatic (PANC-1) cancers. IC50 values ranged from 0.8 to 11.9 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has IC50 values ranging from 0.90 to 1.41 μM against similar cell lines .
  • Mechanism of Action : The compound appears to act by inducing apoptosis in cancer cells, as evidenced by increased expression of apoptotic markers such as caspase-3 in treated cells . Additionally, it inhibits key signaling pathways involved in cell survival and proliferation, including the EGFR and AKT pathways.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Broad-Spectrum Antimicrobial Activity : In vitro studies indicated that the compound exhibits moderate to strong antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness .
  • Mechanisms : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes within the bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureImpact on Activity
Methoxy GroupEnhances lipophilicity and may improve receptor binding affinity
Piperidine RingEssential for interaction with biological targets; contributes to bioavailability
Conjugated SystemFacilitates electron delocalization, enhancing reactivity with cellular targets

Study 1: Anticancer Efficacy

A recent study evaluated the compound's effect on MCF-7 cells. The results showed that treatment with concentrations as low as 5 μM resulted in significant inhibition of cell growth and induction of apoptosis through caspase activation .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound exhibited an MIC of 25 μg/mL, suggesting potential for development into an antibacterial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.